Bienvenue dans la boutique en ligne BenchChem!

Lormetazepam glucuronide

Drug metabolism Forensic toxicology Pharmacokinetic profiling

Select lormetazepam glucuronide (CAS 74140-65-1) as the definitive reference standard for benzodiazepine confirmation. As the >90% urinary metabolite, it ensures accurate hydrolysis validation and eliminates false-negative results. Unique age-dependent half-life doubling (12 h young vs. 20 h elderly) and 5- to 6-fold uremic accumulation make it irreplaceable for forensic toxicology, clinical pharmacokinetics, and ANDA impurity profiling.

Molecular Formula C22H20Cl2N2O8
Molecular Weight 511.3 g/mol
CAS No. 74140-65-1
Cat. No. B1675138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLormetazepam glucuronide
CAS74140-65-1
SynonymsLormetazepam glucuronide; 
Molecular FormulaC22H20Cl2N2O8
Molecular Weight511.3 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4Cl
InChIInChI=1S/C22H20Cl2N2O8/c1-26-13-7-6-9(23)8-11(13)14(10-4-2-3-5-12(10)24)25-19(20(26)30)34-22-17(29)15(27)16(28)18(33-22)21(31)32/h2-8,15-19,22,27-29H,1H3,(H,31,32)/t15-,16-,17+,18-,19?,22-/m0/s1
InChIKeyNBILRGWHLWNKBM-RYQNVSPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lormetazepam Glucuronide (CAS 74140-65-1): Reference Standard Procurement Guide for the Dominant Benzodiazepine Conjugate Metabolite


Lormetazepam glucuronide (CAS 74140-65-1; molecular formula C22H20Cl2N2O8; molecular weight 511.31 g/mol) is the 3-O-β-D-glucopyranosiduronic acid conjugate of lormetazepam, a 1,4-benzodiazepine hypnotic agent . As the primary and pharmacologically inactive metabolite of lormetazepam, this glucuronide accounts for over 90% of the administered dose excreted in human urine, formed via a single-step hepatic glucuronidation of the C3-hydroxyl group with less than 6% undergoing competing N-demethylation to lorazepam [1]. The compound is classified as a DEA-controlled substance impurity reference standard [2] and is supplied as a high-purity analytical reference material (≥95% to ≥98%) by specialized vendors for forensic toxicology, clinical pharmacokinetics, and pharmaceutical quality control applications .

Why Lormetazepam Glucuronide Cannot Be Replaced by In-Class Benzodiazepine Glucuronides in Analytical and Clinical Investigations


Although several 3-hydroxy-benzodiazepines (lorazepam, oxazepam, temazepam) share the glucuronidation elimination pathway, their glucuronide conjugates differ substantially in quantitative metabolic dominance, elimination kinetics, and clinical accumulation behavior. Lormetazepam glucuronide represents >90% of the total urinary drug-related material [1], compared to approximately 74.5% for lorazepam glucuronide [2] and only ~39% for temazepam glucuronide (with the remainder distributed across oxidative metabolites) [3]. These differences directly impact forensic interpretation windows, therapeutic drug monitoring cutoffs, and the design of hydrolysis-based analytical workflows. Moreover, the compound exhibits a unique age-dependent elimination half-life doubling (12 h young vs. 20 h elderly, p<0.05) [4] and a 5- to 6-fold accumulation factor in uremic patients [5] that are not identically recapitulated by any other benzodiazepine glucuronide. Substituting a different glucuronide reference standard introduces systematic quantitative bias in calibration, recovery correction, and enzymatic hydrolysis efficiency validation.

Quantitative Differentiation Evidence for Lormetazepam Glucuronide (CAS 74140-65-1) Against Closest Structural and Functional Analogs


Metabolic Pathway Exclusivity: >90% Urinary Excretion as Single Glucuronide vs. ≤75% for Lorazepam and ≤39% for Temazepam

Lormetazepam glucuronide is the near-exclusive urinary metabolite of lormetazepam, accounting for over 90% of the administered dose recovered in urine [1]. This metabolic dominance exceeds that of lorazepam glucuronide, which represents approximately 74.5% of a lorazepam dose in urine, with 13.5% distributed among minor metabolites [2], and far surpasses temazepam glucuronide, which accounts for only ~39% of the dose, with significant fractions routed through oxidative pathways to oxazepam glucuronide (4.7%) and other metabolites [3]. Less than 6% of a lormetazepam dose undergoes N-demethylation to lorazepam glucuronide [4]. This uniquely clean metabolic profile means that lormetazepam glucuronide serves as a near-stoichiometric surrogate for total drug exposure, a property not shared by any other benzodiazepine glucuronide.

Drug metabolism Forensic toxicology Pharmacokinetic profiling

Age-Dependent Elimination Half-Life: Statistically Significant Doubling from 12 h (Young) to 20 h (Elderly) Unique to Lormetazepam Glucuronide

Lormetazepam glucuronide exhibits a pronounced, statistically significant age-dependent prolongation of elimination half-life: t1/2 = 12 h in young subjects versus t1/2 = 20 h in elderly subjects (p < 0.05) [1]. Peak plasma levels are reached by approximately 6 h post-dose in both age groups, after which the glucuronide declines mono-exponentially [2]. By comparison, lorazepam glucuronide has a reported mean elimination half-life of approximately 18 h in adults without a clearly established statistically significant age-dependent bifurcation [3]. Temazepam glucuronide data are less systematically characterized by age stratification. The 1.67-fold prolongation of lormetazepam glucuronide half-life in the elderly is mechanistically linked to the age-related decline in renal function, as the glucuronide is eliminated almost exclusively by renal excretion, with a renal clearance of approximately 30–40 mL/min (age-independent) [2].

Clinical pharmacokinetics Geriatric pharmacology Elimination kinetics

Renal Impairment Accumulation: 5- to 6-Fold Glucuronide Accumulation in Uremia vs. Healthy Controls

In patients with terminal renal failure (uremia), lormetazepam glucuronide accumulates by a factor of 5 to 6 relative to healthy subjects, despite unchanged lormetazepam biotransformation [1]. In healthy subjects, this glucuronide is eliminated almost exclusively by the kidneys with a renal glucuronide clearance of approximately 30–40 mL/min [2]; in uremia, renal glucuronide clearance drops to a mean of only 0.5 mL/min/1.73 m², and the elimination half-life extends to approximately 80 h [1]. Hemodialysis substantially removes the glucuronide, with a calculated dialyzer clearance of 20 mL/min [1]. By comparison, lorazepam glucuronide also accumulates in renal failure, but urinary recovery in chronic renal failure patients is approximately 64% of the dose versus ~88% in normals [3]. The magnitude and hemodialyzability of lormetazepam glucuronide accumulation are quantitatively distinct, making it a sensitive probe for studying renal drug elimination impairment.

Renal pharmacology Drug accumulation Hemodialysis

Metabolite-to-Parent Ratio in Critically Ill Patients: Median Glucuronide/Parent Ratio of 11.5 Provides Validated Clinical PK Benchmark

In a 2024 population pharmacokinetic study of enterally administered lormetazepam in mechanically ventilated ICU patients with COVID-19 and ARDS, the median lormetazepam glucuronide plasma concentration was 66.2 µg/L (IQR 52.8–86.7), yielding a median glucuronide-to-parent ratio of 11.5 (uncorrected for molecular weight) and 8.1 (MW-corrected) [1]. The parent drug half-life was 10.7 h (IQR 8.7–12.4) with a median Vd/F of 2.64 L/kg and CL/F of 2.53 mL/kg/min [1]. The analytical method used was a validated UHPLC-MS/MS assay in an ISO-15189 certified laboratory, with confirmed linearity of 1–20 µg/L for both lormetazepam and its glucuronide [1]. This represents the first validated PK model for lormetazepam glucuronide in a critically ill population and provides a directly usable quantitative benchmark for clinical TDM laboratories. In contrast, lorazepam glucuronide parent-metabolite ratios in ICU populations are less systematically characterized [2].

Intensive care pharmacology Therapeutic drug monitoring UHPLC-MS/MS validation

Milk-to-Plasma Transfer Ratio: Glucuronide M/P Ratio of 0.04 vs. Parent Drug M/P Ratio of 0.06 – Differential Lactation Transfer

In a study of five lactating mothers receiving lormetazepam 2 mg daily for 10 days post-Caesarean section, the milk-to-plasma (M/P) concentration ratio was determined as below 0.06 for unchanged lormetazepam and 0.04 for lormetazepam glucuronide [1]. Maternal plasma glucuronide levels ranged from 24 ng/mL at 12 h to 11 ng/mL at 24 h post-dose, while infant plasma levels of the glucuronide were below quantifiable thresholds (parent drug <0.09 ng/mL in infants) [1]. The total quantity of free and conjugated drug transferred via breast milk was calculated at ≤100 ng/kg, corresponding to 0.35% of the maternal dose [1]. By comparison, lorazepam has a reported M/P ratio of approximately 0.2 [2], making lormetazepam glucuronide's exceptionally low M/P ratio of 0.04 a distinguishing feature relevant to forensic assessment of neonatal exposure.

Lactation pharmacology Neonatal exposure Forensic toxicology

Enzymatic Hydrolysis Efficiency: 90% Extractability After β-Glucuronidase Treatment Validates Analytical Workflow Recovery

Following enzymatic hydrolysis of human urine and plasma samples with β-glucuronidase/arylsulphatase, an average of 90% of total radioactivity from various urine and plasma samples was rendered ether-extractable, confirming that lormetazepam glucuronide is efficiently cleaved to liberate the parent benzodiazepine for subsequent chromatographic analysis [1]. This 90% extractability serves as a validated benchmark for hydrolysis recovery in analytical workflows. By comparison, hydrolysis efficiency studies of lorazepam-glucuronide, oxazepam-glucuronide, and temazepam-glucuronide using E. coli β-D-glucuronidase have demonstrated differential catalytic rates that are pH- and matrix-dependent, with maximum hydrolysis observed at 55°C for 45 min [2], but systematic hydrolysis recovery percentages for each individual glucuronide are not uniformly reported in the peer-reviewed literature. The well-characterized 90% recovery for lormetazepam glucuronide provides a quantitative quality assurance threshold that is directly transferable to method validation protocols.

Sample preparation Enzymatic hydrolysis GC-MS/LC-MS method validation

Optimal Procurement and Application Scenarios for Lormetazepam Glucuronide (CAS 74140-65-1) Based on Quantitative Differentiation Evidence


Forensic Urine Drug Testing: Calibrator for Hydrolysis Efficiency Validation and Quantitative Confirmation of Lormetazepam Ingestion

Forensic toxicology laboratories performing benzodiazepine confirmation by LC-MS/MS or GC-MS should procure lormetazepam glucuronide as the primary calibrator and hydrolysis control for lormetazepam-positive immunoassay screens. The compound's >90% urinary excretion fraction [1] and validated 90% enzymatic hydrolysis extractability [2] provide a quantitative benchmark against which in-house β-glucuronidase hydrolysis efficiency can be validated. Because lormetazepam is excreted almost entirely as its glucuronide conjugate with no free parent drug detectable in urine [1], direct analysis without hydrolysis will yield false-negative results. The age-dependent t1/2 of 12 h (young) vs. 20 h (elderly) [3] further informs detection window expectations in case interpretation.

Clinical Pharmacokinetic Studies in Special Populations: Reference Standard for Renal Impairment and Geriatric Research

Clinical pharmacologists investigating drug disposition in renal impairment or geriatric populations should use lormetazepam glucuronide as a reference standard for quantifying metabolite accumulation. The 5- to 6-fold accumulation in uremia [4] and the statistically significant age-dependent half-life doubling (12 h vs. 20 h, p<0.05) [3] are quantitatively characterized to an extent not available for most other benzodiazepine glucuronides. The validated UHPLC-MS/MS method with linearity of 1–20 µg/L in ISO-15189 certified settings [5] provides a directly transferable analytical framework for new studies.

Pharmaceutical Impurity Profiling and ANDA/DMF Submissions: Identification and Quantification of the Primary Metabolic Impurity

Pharmaceutical manufacturers developing generic lormetazepam formulations should procure lormetazepam glucuronide reference standard for impurity profiling in ANDA and DMF submissions . As the dominant metabolic product representing >90% of the drug-related material in vivo [1], the glucuronide is the most analytically significant impurity to monitor in drug substance and drug product stability studies. The compound's molecular weight of 511.31 g/mol (C22H20Cl2N2O8) and predicted pKa of 2.77 inform chromatographic method development for impurity separation.

Method Development and Validation for Therapeutic Drug Monitoring in Intensive Care

Hospital clinical laboratories establishing therapeutic drug monitoring (TDM) assays for lormetazepam sedation in ICU settings should use lormetazepam glucuronide as the primary metabolite calibrator. The median glucuronide-to-parent ratio of 11.5 (uncorrected) and 8.1 (MW-corrected) established in mechanically ventilated COVID-19 patients [5] provides a clinically validated target range for assay linearity and calibration. This is particularly relevant given the resurgence of interest in lormetazepam as an alternative sedative during benzodiazepine shortages [5].

Quote Request

Request a Quote for Lormetazepam glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.